molecular formula C8H5F3N2 B189241 2-(Trifluoromethyl)benzimidazole CAS No. 312-73-2

2-(Trifluoromethyl)benzimidazole

Cat. No. B189241
CAS RN: 312-73-2
M. Wt: 186.13 g/mol
InChI Key: MXFMPTXDHSDMTI-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzimidazole is a chemical compound with the molecular formula C8H5F3N2 . It is a type of benzimidazole, which is a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of 2-trifluoromethyl benzimidazoles can be achieved through the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . This method has been reported to yield good to excellent results .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)benzimidazole consists of a benzimidazole core with a trifluoromethyl group attached at the 2-position . The average mass of the molecule is 186.134 Da and the monoisotopic mass is 186.040482 Da .


Chemical Reactions Analysis

The reaction mechanism for the synthesis of 2-trifluoromethyl benzimidazoles involves the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)benzimidazole has a density of 1.4±0.1 g/cm3, a boiling point of 262.8±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 41.6±0.3 cm3 and a polar surface area of 29 Å2 .

Scientific Research Applications

Application in Cancer Therapy

  • Specific Scientific Field : Medicinal Chemistry, Oncology .
  • Summary of the Application : 2-(Trifluoromethyl)benzimidazole derivatives have been discovered as novel inducers of ferroptosis, a form of regulated cell death, in vitro and in vivo . Ferroptosis is implicated in diverse human diseases and holds great potential for cancer therapy .
  • Methods of Application or Experimental Procedures : The compound was discovered through phenotypic screenings . A series of analogs were designed and synthesized to improve the activity . The most potent compound, FA16, demonstrated single-digit micromolar activity of ferroptosis induction and satisfactory metabolic stability .
  • Results or Outcomes : FA16 induced ferroptosis by inhibiting the cystine/glutamate antiporter (system Xc-) . It has more favorable metabolic stability than the classic system Xc- inhibitor erastin, which is not suitable for in vivo studies . FA16 significantly inhibited tumor growth in the HepG2 xenograft model by inducing ferroptosis . This work provides new ferroptosis inducers with a novel scaffold, but also a promising lead for hepatocellular carcinoma treatment .

Application in Organic Synthesis

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 2-(Trifluoromethyl)benzimidazoles, along with benzoxazoles and benzothiazoles, can be synthesized in good to excellent yields by the condensation of diamines or amino(thio)phenols with in situ generated CF3CN . This method provides a new and efficient way for the synthesis of these compounds .
  • Methods of Application or Experimental Procedures : The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
  • Results or Outcomes : The synthetic utility of the 2-trifluoromethyl benzimidazole and benzoxazole products is demonstrated via gram scale synthesis .

Application in Pest Control

  • Specific Scientific Field : Pest Management .
  • Summary of the Application : 2-(Trifluoromethyl)benzimidazole (TFB) is used for combating undesired microorganisms, in particular as fungicides . It also has good activity in combating soil insects and nematodes .
  • Methods of Application or Experimental Procedures : TFB is applied to the soil or material that needs protection .
  • Results or Outcomes : TFB has been used effectively against wood-destroying fungi (Basidiomycetes) .

Application in Organic Synthesis

  • Specific Scientific Field : Organic Chemistry .
  • Summary of the Application : 2-(Trifluoromethyl)benzimidazoles, along with benzoxazoles and benzothiazoles, can be synthesized in good to excellent yields by the condensation of diamines or amino(thio)phenols with in situ generated CF3CN . This method provides a new and efficient way for the synthesis of these compounds .
  • Methods of Application or Experimental Procedures : The reaction proceeds via the nucleophilic addition of trifluoroacetonitrile to the amino group of the diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization .
  • Results or Outcomes : The synthetic utility of the 2-trifluoromethyl benzimidazole and benzoxazole products is demonstrated via gram scale synthesis .

Application in Pest Control

  • Specific Scientific Field : Pest Management .
  • Summary of the Application : 2-(Trifluoromethyl)benzimidazole (TFB) is used for combating undesired microorganisms, in particular as fungicides . It also has good activity in combating soil insects and nematodes .
  • Methods of Application or Experimental Procedures : TFB is applied to the soil or material that needs protection .
  • Results or Outcomes : TFB has been used effectively against wood-destroying fungi (Basidiomycetes) .

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage . It may also cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Future Directions

The synthesis of 2-(Trifluoromethyl)benzimidazole and its analogs has potential applications in the field of medicinal chemistry, particularly in the development of anticancer drugs . Future research could focus on improving the synthesis methods and exploring the biological activities of these compounds .

properties

IUPAC Name

2-(trifluoromethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXFMPTXDHSDMTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185129
Record name 2-(Trifluoromethyl)-1H-benzimidazole
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Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>27.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659459
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Trifluoromethyl)benzimidazole

CAS RN

312-73-2
Record name 2-(Trifluoromethyl)-1H-benzimidazole
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Record name 2-(Trifluoromethyl)benzimidazole
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Record name 312-73-2
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Record name 2-(Trifluoromethyl)-1H-benzimidazole
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Record name 2-(Trifluoromethyl)benzimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
318
Citations
G Navarrete-Vázquez, R Cedillo… - Bioorganic & medicinal …, 2001 - Elsevier
2-(Trifluoromethyl)benzimidazole derivatives substituted at the 1-, 5-, and 6-positions have been synthesized and in vitro tested against the protozoa Giardia lamblia, Entamoeba …
Number of citations: 281 www.sciencedirect.com
W Lin, J Wu, J Tian, Y Lin, P Yang… - … Applied Materials & …, 2023 - ACS Publications
The quality of the perovskite active layer directly impacts the photovoltaic performance of perovskite solar cells (PSCs). Unfortunately, perovskite films produced through solution …
Number of citations: 2 pubs.acs.org
Y Fang, Q Tan, H Zhou, J Xu, Q Gu - European Journal of Medicinal …, 2023 - Elsevier
Ferroptosis is implicated in diverse human diseases. Ferroptosis inducers hold great potential for cancer therapy. The existing ferroptosis inducers, however, lack structural diversity, …
Number of citations: 1 www.sciencedirect.com
G Navarrete-Vázquez… - European journal of …, 2006 - Elsevier
A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives with various 5- and 6-position bioisosteric substituents (–Cl, –F, –CF 3 , –CN), namely 1–7, were prepared using a short …
Number of citations: 120 www.sciencedirect.com
F Hernández-Luis, A Hernández-Campos… - European Journal of …, 2010 - Elsevier
A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives (1a–1i) were synthesized via Phillips cyclocondensation of a substituted 1,2-phenylenediamine and trifluoroacetic acid. The …
Number of citations: 133 www.sciencedirect.com
G Sathaiah, A Ravi Kumar, A Chandra Shekhar… - Medicinal Chemistry …, 2013 - Springer
… A series of novel positional isomers of 1-alkyl-2-trifluoromethyl benzimidazole derivatives 3a–j and 4a–j have been synthesized and screened for antibacterial activity against gram …
Number of citations: 12 link.springer.com
B Lin, Y Yao, M Wu, L Qin, S Chen, Y You… - Organic & Biomolecular …, 2023 - pubs.rsc.org
… Additionally, the synthetic utility of the 2-trifluoromethyl benzimidazole and benzoxazole products is demonstrated via gram scale synthesis. The mechanistic study suggests that the …
Number of citations: 3 pubs.rsc.org
A Cheddie, SA Shintre, A Bantho… - Journal of …, 2020 - Wiley Online Library
… The organic layer was evaporated under reduced pressure to yield 6-nitro-2-trifluoromethyl-benzimidazole 1 as a pale white solid (86% yield). Pd/C (10%) was then added to 1 (0.5 g, …
Number of citations: 15 onlinelibrary.wiley.com
IG Moores, RK Smalley, H Suschitzky - Journal of Fluorine Chemistry, 1982 - Elsevier
2-(Trifluoromethyl)imidazo[4,5- f ] and -[4,5- h ]quinoline have been prepared from 5(6),acetamido-2-(trifluoromethyl)benzimidazole and 7,8-diaminoquinoline respectively. These (…
Number of citations: 13 www.sciencedirect.com
OTG Jones, WA Watson - Biochemical Journal, 1967 - ncbi.nlm.nih.gov
… Effect of 4,5,6,7-tetrachloro-2-trifluoromethylbenzimidazole on the uptake of oxygen and inorganic phosphate by rat-liver mitochondria. The substrate was succinate. Experimental …
Number of citations: 48 www.ncbi.nlm.nih.gov

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